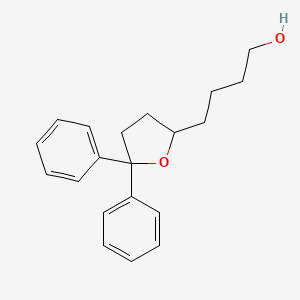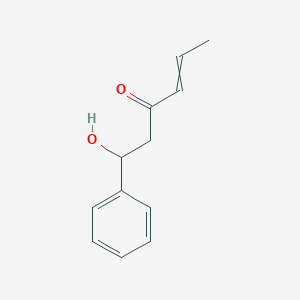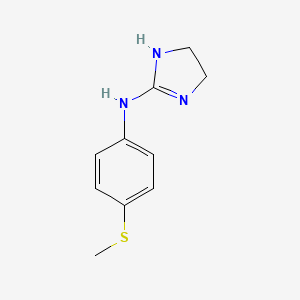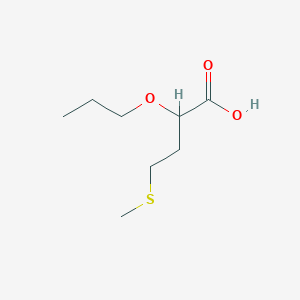![molecular formula C18H14N2O2 B12529574 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- CAS No. 820964-19-0](/img/structure/B12529574.png)
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- is a heterocyclic compound that features an imidazole ring fused to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of indole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole in the presence of a base under microwave conditions . This method is efficient and does not require extensive work-up or column chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, are common for this compound due to the presence of reactive sites on the imidazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield imidazo[1,5-a]indole-1,3-dione derivatives, while substitution reactions can introduce various functional groups onto the imidazole or indole rings.
Aplicaciones Científicas De Investigación
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]indole-1,3-dione: A closely related compound with similar structural features.
Pyrrolo[1,2-c]imidazole-1,3-dione: Another heterocyclic compound with comparable properties.
Uniqueness
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)- is unique due to the presence of both imidazole and indole rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
820964-19-0 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
2-(1-phenylethyl)imidazo[1,5-a]indole-1,3-dione |
InChI |
InChI=1S/C18H14N2O2/c1-12(13-7-3-2-4-8-13)19-17(21)16-11-14-9-5-6-10-15(14)20(16)18(19)22/h2-12H,1H3 |
Clave InChI |
FTICDJGGTHNLRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=O)C3=CC4=CC=CC=C4N3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)


![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
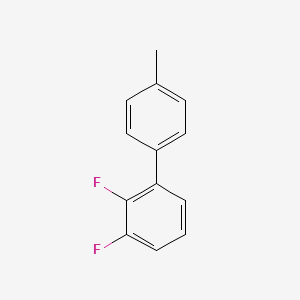
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
